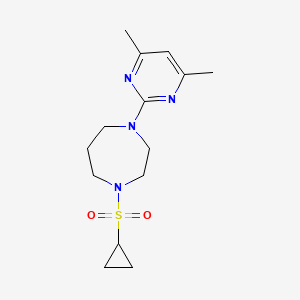![molecular formula C11H12BrN5 B15119957 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group and an azetidine ring linked to an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azetidine ring can be introduced through nucleophilic substitution reactions, often using azetidine derivatives. The final step involves the attachment of the imidazole moiety, which can be achieved through various coupling reactions, such as the use of imidazole and formaldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole and azetidine rings can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted pyrimidine derivative.
Applications De Recherche Scientifique
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which may be relevant for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-1-methyl-1H-imidazole: Similar in structure but lacks the pyrimidine and azetidine rings.
1,4-bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole moieties but has a benzene core instead of pyrimidine.
Uniqueness
5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromo group allows for further functionalization, while the imidazole and azetidine rings provide sites for interaction with biological targets.
Propriétés
Formule moléculaire |
C11H12BrN5 |
|---|---|
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
5-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C11H12BrN5/c12-10-3-14-11(15-4-10)17-6-9(7-17)5-16-2-1-13-8-16/h1-4,8-9H,5-7H2 |
Clé InChI |
TUOBZTLHESDVOE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=C(C=N2)Br)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15119877.png)
![2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B15119883.png)
![3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B15119893.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119897.png)
![N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119905.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B15119909.png)
![6-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15119921.png)
![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15119930.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15119950.png)

amino}pyridine-2-carbonitrile](/img/structure/B15119963.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B15119964.png)
